Tetradeca-1,3,5,7,9,11,13-heptaene
Description
Significance of π-Conjugated Systems in Fundamental Chemical Science
The molecular orbital theory provides a robust framework for understanding the electronic and optical properties of conjugated systems. It describes the formation of extended molecular orbitals that are spread over all the contributing atoms, leading to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). iupac.orgresearchgate.net This reduced HOMO-LUMO gap is directly related to the wavelength of light a molecule absorbs.
The study of π-conjugated systems has broad implications across various fields of chemistry and materials science. They are the fundamental building blocks of conducting polymers, organic light-emitting diodes (OLEDs), and organic solar cells. wikipedia.orgacs.org Furthermore, their unique spectroscopic signatures make them valuable probes in biophysical studies and analytical chemistry. nih.govnih.gov
Role of Tetradeca-1,3,5,7,9,11,13-heptaene as a Prototypical System in Conjugated Oligomer Studies
This compound, with its seven conjugated double bonds, serves as an important model system in the study of longer conjugated oligomers and polymers. nih.govbowdoin.edu Its intermediate chain length allows for detailed investigation of how the electronic and photophysical properties evolve with increasing conjugation length, bridging the gap between smaller polyenes and polymeric systems.
Research on simpler, well-defined oligomers like this compound provides high-resolution spectroscopic data that is often difficult to obtain for more complex, polydisperse polymer samples. nih.gov These studies are crucial for validating theoretical models that predict the electronic structure and excited-state dynamics of conjugated molecules. researchgate.netnih.gov By systematically extending the conjugation length, researchers can track the emergence of properties that are characteristic of bulk materials.
Scope of Academic Inquiry into Long Conjugated Polyenes
Academic research into long conjugated polyenes is multifaceted, encompassing their synthesis, characterization, and theoretical modeling. Synthetic chemists focus on developing methods to create well-defined polyenes with controlled chain lengths and stereochemistry. bowdoin.edu A significant challenge lies in overcoming the decreased solubility and increased reactivity of longer polyenes. bowdoin.edu
Spectroscopic techniques are central to characterizing these molecules. UV-Vis absorption and fluorescence spectroscopy provide insights into the energies of electronic transitions, while Raman spectroscopy is a powerful tool for probing the vibrational modes of the conjugated backbone. nih.govnih.gov Time-resolved spectroscopic methods are employed to study the dynamics of excited states, which is crucial for understanding their photochemical and photophysical behavior. nih.gov
Theoretical chemists utilize quantum mechanical calculations to model the electronic structure and predict the spectroscopic properties of long conjugated polyenes. researchgate.net These theoretical studies are essential for interpreting experimental data and for designing new molecules with desired properties. The interplay between synthesis, spectroscopy, and theory continues to advance our understanding of these fascinating molecular systems.
Structure
3D Structure
Properties
CAS No. |
2423-93-0 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
tetradeca-1,3,5,7,9,11,13-heptaene |
InChI |
InChI=1S/C14H16/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H,1-2H2 |
InChI Key |
BXXAZCMIYPYZKT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CC=CC=CC=CC=CC=C |
Origin of Product |
United States |
Theoretical Foundations of Conjugated Polyene Electronic Structure
Molecular Orbital Theory and Electron Delocalization in Polyenes
In conjugated systems like Tetradeca-1,3,5,7,9,11,13-heptaene, the p-orbitals on the 14 contiguous carbon atoms overlap, creating a delocalized π-electron system. fiveable.mewikipedia.org According to Molecular Orbital (MO) theory, the interaction of these 14 atomic p-orbitals results in the formation of 14 distinct π molecular orbitals, each extending over the entire carbon chain. utdallas.edu These π-electrons are not confined to a single bond or atom but belong to the molecule as a whole. wikipedia.org
| Molecular Orbital (ψ) | Number of Nodes | Type | Occupancy (Ground State) |
|---|---|---|---|
| ψ₁ | 0 | Bonding | 2 electrons |
| ψ₂ | 1 | Bonding | 2 electrons |
| ψ₃ | 2 | Bonding | 2 electrons |
| ψ₄ | 3 | Bonding | 2 electrons |
| ψ₅ | 4 | Bonding | 2 electrons |
| ψ₆ | 5 | Bonding | 2 electrons |
| ψ₇ (HOMO) | 6 | Bonding | 2 electrons |
| ψ₈ (LUMO) | 7 | Anti-bonding | 0 electrons |
| ψ₉ | 8 | Anti-bonding | 0 electrons |
| ψ₁₀ | 9 | Anti-bonding | 0 electrons |
| ψ₁₁ | 10 | Anti-bonding | 0 electrons |
| ψ₁₂ | 11 | Anti-bonding | 0 electrons |
| ψ₁₃ | 12 | Anti-bonding | 0 electrons |
| ψ₁₄ | 13 | Anti-bonding | 0 electrons |
Bond Length Alternation and its Consequences for Electronic Structure
A key feature of linear polyenes is bond length alternation (BLA), the systematic variation between the lengths of the formal single and double carbon-carbon bonds. researchgate.net In shorter polyenes, the double bonds are approximately 1.35 Å and the single bonds are around 1.45 Å. uiuc.edu However, as the polyene chain lengthens, this alternation diminishes toward the center of the molecule. researchgate.net For a long chain like this compound, the bonds near the chain's center are expected to have lengths that converge toward an intermediate value, while the bonds at the ends of the chain retain a more pronounced alternation. researchgate.net For very long chains, the central C=C bond length is estimated to be around 1.365 Å and the C-C bond length is about 1.424 Å. researchgate.net
This structural characteristic has profound consequences for the electronic properties. BLA directly influences the HOMO-LUMO gap; a more pronounced alternation generally corresponds to a larger gap. nih.gov Theoretical treatments like the self-consistent-field single determinant method are known to overestimate BLA, and more advanced models that include electron correlation are required to accurately predict the equilibrium geometries and electronic structure. researchgate.net
| Bond Position (from end) | Bond Type | Typical Length in Short Polyenes (Å) | Estimated Length in Long Polyenes (Å) researchgate.net |
|---|---|---|---|
| 1 (C1=C2) | Double | ~1.34 | 1.3442 |
| 2 (C2-C3) | Single | ~1.46 | 1.4425 |
| ... | ... | ... | ... |
| Central (e.g., C7=C8) | Double | - | 1.3652 |
| Central (e.g., C6-C7) | Single | - | 1.4238 |
Hückel and Extended Hubbard Models for Polyene Electronic Structure
The Hückel Molecular Orbital (HMO) theory is a simplified model that provides a valuable qualitative description of the π-electron systems in conjugated molecules. uiuc.edumit.edu It approximates the π molecular orbital energies as a function of two parameters: the Coulomb integral (α) and the resonance integral (β). For a linear polyene with n carbon atoms, the energy of the j-th molecular orbital is given by Eⱼ = α + 2βcos(jπ / (n+1)). This model successfully predicts that the π molecular orbitals are spread across a range of energies and explains the concept of the HOMO-LUMO gap.
While useful, the Hückel model neglects electron-electron interactions. For a more quantitative and physically accurate description, especially of excited states, more sophisticated models are necessary. aip.org The Extended Hubbard Model is one such approach that explicitly includes terms for electron repulsion. aip.orgaip.orgarxiv.org This model can be parameterized from first principles using ab initio downfolding methods, which systematically incorporate the effects of higher-energy electronic degrees of freedom into the model. aip.orgarxiv.orgresearchgate.net This approach reduces the computational complexity from O(N⁴) to O(N²) and provides a more accurate picture of electron correlation, which is crucial for understanding the electronic structure of polyenes. aip.orgresearchgate.net
| Orbital (j) | Hückel Energy (Eⱼ) for n=14 |
|---|---|
| 1 | α + 1.966β |
| 2 | α + 1.866β |
| 3 | α + 1.707β |
| 4 | α + 1.497β |
| 5 | α + 1.247β |
| 6 | α + 0.966β |
| 7 (HOMO) | α + 0.662β |
| 8 (LUMO) | α - 0.662β |
| 9 | α - 0.966β |
| 10 | α - 1.247β |
| 11 | α - 1.497β |
| 12 | α - 1.707β |
| 13 | α - 1.866β |
| 14 | α - 1.966β |
Valence Bond Phenomenology in Conjugated Hydrocarbons
Valence Bond (VB) theory provides an alternative and complementary perspective on the electronic structure of conjugated hydrocarbons. tandfonline.com In this framework, the molecule's electronic wave function is described as a superposition of various resonance structures, akin to Lewis structures. wikipedia.org For this compound, a single Lewis structure with alternating double and single bonds is insufficient. Multiple VB structures, including those with different arrangements of double bonds and charge-separated forms, must be considered to accurately represent the delocalized nature of the π-system. wikipedia.org
While simple VB theory can have limitations in describing conjugated systems compared to MO theory, modern computational methods have enhanced its utility. tandfonline.com Hybrid approaches like the Molecular Mechanics-Valence Bond (MMVB) method combine a parameterized Heisenberg Hamiltonian (a VB-type model) with a classical force field. researchgate.net This allows for the efficient calculation of ground and excited state potential energy surfaces for large conjugated systems, providing valuable insights into their geometries and dynamics. researchgate.netnih.gov
Exciton (B1674681) and Charge-Resonance Interactions in Polyene Systems
The absorption of light by a polyene promotes it to an excited electronic state. These excited states are best described in terms of excitons, which are superpositions of local, intra-molecular electronic excitations. nih.gov When polyene molecules are arranged in aggregates, these local excitations can interact and mix, forming symmetry-adapted Frenkel excitons. nih.gov
Electronic Structure Elucidation of Tetradeca 1,3,5,7,9,11,13 Heptaene
Ordering and Energetics of Lowest Singlet Excited States (e.g., 1¹Bᵤ and 2¹Aᵍ)
In all-trans polyenes, the electronic ground state is the 1¹Aᵍ⁻ state. nih.gov According to simple molecular orbital theories, the lowest energy singlet-singlet ππ* transition, which corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), is the symmetry-allowed 1¹Aᵍ⁻ → 1¹Bᵤ⁺ transition. nih.gov However, theoretical and experimental studies have shown that for polyenes, a lower-energy excited state, the 2¹Aᵍ⁻ state, exists. nih.gov This state is considered "covalent" in nature and involves a significant contribution from double-electron excitations. huji.ac.il
The transition from the ground state to the 2¹Aᵍ⁻ state is symmetry-forbidden in all-trans polyenes. nih.govhuji.ac.il The energy ordering, E(2¹Aᵍ⁻) < E(1¹Bᵤ⁺), is a result of electron correlation effects in these one-dimensional π-electron systems. nih.gov The energy gap between the 1¹Bᵤ⁺ and 2¹Aᵍ⁻ states increases with the length of the polyene chain. huji.ac.il For shorter polyenes, fluorescence emission is observed from the 1¹Bᵤ⁺ state, characterized by a Stokes shift relative to the absorption maximum. nih.gov
The table below presents a summary of the key characteristics of the lowest singlet excited states in polyenes.
| State | Symmetry (All-trans) | Nature | Transition from Ground State (1¹Aᵍ⁻) |
| 1¹Bᵤ⁺ | Bᵤ | Ionic (HOMO → LUMO) | Allowed |
| 2¹Aᵍ⁻ | Aᵍ | Covalent (Doubly excited character) | Forbidden |
This table provides a generalized overview of the lowest singlet excited states in polyenes.
Chain Length Dependence of Electronic Transitions and Convergence Behavior
The energies of electronic transitions in polyenes are strongly dependent on the length of the conjugated chain (N, the number of conjugated double bonds). bowdoin.edu As a general trend, the transition energies decrease as the chain length increases, which is observed as a red-shift in the absorption spectra. bowdoin.eduhuji.ac.il This relationship can be approximated by a 1/N dependence for the transition energies. bowdoin.edu
Studies on series of conformationally-constrained, isomerically pure polyenes with increasing numbers of conjugated double bonds have revealed that the energies of the ¹Bᵤ⁺ states converge to a common limit for an infinitely long polyene. nih.gov For one such series, this limit was found to be approximately 15,900 ± 100 cm⁻¹. nih.gov In contrast, the two lowest excited ¹Aᵍ⁻ states were found to converge to significantly different energy limits, with a separation of about 9000 cm⁻¹. nih.gov The persistence of bond length alternation in the ground state of even very long polyenes is consistent with the convergence of the S₀ → S₂ (1¹Aᵍ⁻ → 1¹Bᵤ⁺) transition to a finite wavelength. bowdoin.edu The loss of vibronic resolution in the absorption spectra of longer polyenes can be attributed to increased conformational disorder due to out-of-plane twisting of the polyene chain. bowdoin.edu
The table below illustrates the general trend of the lowest allowed transition energy with increasing polyene chain length.
| Polyene | Number of Double Bonds (N) | Approximate λmax (nm) |
| Ethene | 1 | 171 |
| 1,3-Butadiene | 2 | 217 |
| 1,3,5-Hexatriene | 3 | 258 |
| 1,3,5,7-Octatetraene | 4 | 290 |
| General Trend | Increases | Increases (Red Shift) |
This table shows a simplified representation of the trend for the lowest strong absorption band in the UV-Vis spectra of the first few members of the all-trans-polyene series.
HOMO-LUMO Gap Analysis in Long Polyenes
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the HOMO-LUMO gap, is a key parameter in determining the electronic and optical properties of conjugated systems like polyenes. cleanenergywiki.orgnih.gov In simple terms, this gap corresponds to the energy of the first optical transition (π to π*). cleanenergywiki.org
As the length of the polyene chain increases, the energy difference between consecutive π and π* molecular orbitals decreases. cleanenergywiki.org Consequently, the HOMO-LUMO gap becomes smaller, leading to the absorption of light at longer wavelengths. cleanenergywiki.org For an infinitely long polyene chain, the discrete energy levels merge into continuous energy bands, analogous to the valence and conduction bands in inorganic semiconductors. cleanenergywiki.org The persistence of a HOMO-LUMO gap even in very long polyenes is a direct consequence of the bond length alternation between single and double bonds in the ground state. bowdoin.edu Theoretical models and experimental data on long polyenes confirm that the HOMO-LUMO gap converges to a finite value, preventing the material from becoming a metallic conductor. bowdoin.edu
The following table shows a conceptual representation of the HOMO-LUMO gap trend with increasing polyene chain length.
| Polyene Chain Length | HOMO Energy Level | LUMO Energy Level | HOMO-LUMO Gap |
| Short | Lower | Higher | Large |
| Medium | Higher | Lower | Medium |
| Long | Highest | Lowest | Small (converges to a finite value) |
This table illustrates the qualitative trend of the HOMO and LUMO energy levels and the resulting gap as the polyene chain length increases.
Influence of Stereochemistry on Electronic States (e.g., cis-trans Isomerism)
Cis isomers are typically less stable than their all-trans counterparts, and this instability can be more pronounced in longer polyene chains. pnas.org The presence of a cis bond can disrupt the planarity of the conjugated system, leading to a decrease in the effective conjugation length. bowdoin.edu This disruption can cause a blue-shift in the absorption spectrum compared to the all-trans isomer. The specific location of the cis bond within the polyene chain also influences its effect on the electronic properties. pnas.org For instance, a cis bond near the center of the chain may have a more significant impact than one near the end. The interconversion between cis and trans isomers, which can be induced by light, is a fundamental process in biological systems like vision. longwood.edunih.gov
The table below summarizes the general effects of cis-trans isomerism on polyene properties.
| Isomer | General Stability | Conjugation | Absorption λmax |
| All-trans | More stable | More effective | Longer wavelength |
| Cis | Less stable | Less effective (disrupted planarity) | Shorter wavelength |
This table provides a generalized comparison of the properties of all-trans and cis isomers of polyenes.
Spin Distribution in Polyene Radical Anions
A radical anion is formed when a neutral molecule accepts an additional electron. utexas.edu In the case of a polyene, this extra electron typically occupies the Lowest Unoccupied Molecular Orbital (LUMO) of the neutral molecule, which then becomes the Singly Occupied Molecular Orbital (SOMO) of the radical anion. utexas.edu The distribution of the unpaired electron's spin density across the molecule is a key characteristic of the radical anion.
In hydrocarbon systems like polyenes, the SOMO largely dictates the distribution of both the spin and the negative charge. utexas.edu This means that the regions of the molecule with the highest spin density are also the regions with the highest negative charge density. utexas.edu The spin distribution can be experimentally determined using techniques like Electron Spin Resonance (ESR) spectroscopy, which measures the hyperfine coupling constants between the unpaired electron and magnetic nuclei (like protons). researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can also be used to compute the Mulliken spin populations on each atom, providing a theoretical model of the spin distribution. researchgate.net The spin density is not uniformly distributed but is typically concentrated on specific carbon atoms within the conjugated chain.
The table below conceptually illustrates how spin density might be distributed in a polyene radical anion.
| Atomic Position in Chain | Relative Spin Density |
| End Carbon Atoms | May have significant spin density |
| Central Carbon Atoms | Spin density can vary depending on the specific polyene |
This table provides a conceptual illustration and the actual distribution would depend on the specific polyene and would be determined by experimental or computational methods.
Excited State Dynamics and Photophysical Processes in Heptaenes
Ultrafast Internal Conversion Pathways
Upon photoexcitation, polyenes exhibit remarkably rapid non-radiative decay processes known as internal conversions. This efficiency is a hallmark of their photophysics. For instance, in some organic chromophores, internal conversion from a higher excited singlet state (S₂) to the first excited singlet state (S₁) can occur in incredibly short times, on the order of tens of femtoseconds. rsc.orgarxiv.org Studies on low band gap polymers have identified internal conversion processes happening within 60 femtoseconds. rsc.org
A key mechanism driving this ultrafast deactivation is the torsional motion, or twisting, around the carbon-carbon double bonds. rsc.org When the molecule is excited to the S₂ state, it can undergo a rapid twisting of its molecular frame. This conformational change drives the system towards a point where the potential energy surfaces of the S₂ and S₁ states intersect, facilitating a highly efficient and rapid internal conversion. rsc.org Following this conversion, the molecule may undergo further structural relaxation, such as planarization, on the S₁ potential energy surface. rsc.org This entire sequence highlights a pathway where the excess energy from photon absorption is quickly dissipated through vibrational modes. rsc.org
Non-Adiabatic Dynamics and Conical Intersections
The ultrafast internal conversion pathways in heptaenes and other polyenes are classic examples of non-adiabatic dynamics, where the Born-Oppenheimer approximation—which assumes the separation of electronic and nuclear motion—breaks down. nih.govfrontiersin.orgnih.gov These processes are mediated by conical intersections (CIs), which are specific molecular geometries where two or more electronic potential energy surfaces become degenerate (i.e., they cross). nih.govfrontiersin.org
CIs act as efficient funnels for the relaxation of excited electronic states. nih.gov In the vicinity of a CI, the coupling between electronic and nuclear motion becomes extremely strong, allowing the molecule to transition between electronic states without emitting light. frontiersin.orgnih.gov For polyenes, an ultrafast twisting motion can lead the molecule to a CI connecting the S₂ and S₁ states, enabling the rapid S₂ → S₁ internal conversion. rsc.org The dynamics around these intersections are governed by the interplay between the nuclear velocity and the non-adiabatic coupling vectors, which are large in these regions. nih.govresearchgate.net The existence and accessibility of these CIs are fundamental to the photostability of many biological chromophores and the operational mechanisms of molecular switches.
The theoretical description of these dynamics is complex, as the non-adiabatic derivative couplings can be singular at the point of degeneracy. frontiersin.org To overcome this, computational methods often employ a diabatic representation, where the electronic Hamiltonian is not diagonal, but the problematic derivative couplings are zero. frontiersin.orgarxiv.org
Formation and Dynamics of Photoexcited Breathers (Multiquanta Vibronic States)
Following photoexcitation in conjugated polyenes, another significant phenomenon is the formation of "photoexcited breathers," which are spatially localized, time-persistent, and non-linear vibrational excitations. nih.govpnas.org These are also referred to as multiquanta vibronic states. nih.govpnas.org A breather represents a dynamic state where a significant portion of the initial photoexcitation energy becomes trapped in specific, strongly coupled vibrational modes. pnas.org
Simulations on polyene oligomers have shown that these breathers can form rapidly, with a typical oscillation period of about 34 femtoseconds. nih.govpnas.orglanl.govcapes.gov.br The breather's formation involves strong coupling between the electronic degrees of freedom and both slow and fast nuclear motions. pnas.org The dynamics and persistence of these breathers can be influenced by the structure of the polyene chain. For example, the presence of weak chemical defects can cause the breather's energy to dissipate on a timescale of approximately 70 femtoseconds. pnas.orglanl.gov In contrast, stronger defects can allow the breather to persist for up to 200 femtoseconds. pnas.orglanl.gov
The formation of a breather represents a significant localization of energy within the macromolecule, a process that can be monitored by observing changes in charge densities and bond orders over time. nih.govpnas.org These localized vibronic states have distinct spectroscopic signatures that differentiate them from simple harmonic vibrations. nih.gov
Electron-Vibrational Coupling in Excited States
The dynamics observed in excited polyenes are fundamentally rooted in strong electron-vibrational (vibronic) coupling. lanl.gov This coupling describes the interaction between the electronic states of the molecule and its nuclear motions (vibrations). aps.orgnih.gov In many simple molecules, the Condon approximation is used, which assumes that the transition dipole moment is independent of the nuclear coordinates. lanl.gov However, for extended systems like polyenes, this approximation often fails. The significant changes in the transition dipole moment observed during breather dynamics are a clear indication that the Condon approximation is not applicable. lanl.gov
Vibronic coupling can manifest in several ways:
Franck-Condon Activity: This involves coupling between a local electronic state and a vibrational mode within the same site of a molecule. nih.gov
Herzberg-Teller Activity: This occurs when the transition dipole moment between different electronic sites explicitly depends on a vibrational mode. nih.gov
Both mechanisms can influence energy transfer and are crucial for understanding the optical and electronic properties of molecular materials. aps.orgnih.govdiva-portal.org Strong vibronic coupling can influence charge transport in molecular junctions and is a key factor in the reorganization energy associated with charge hopping. aps.orgnih.gov The specific vibrational modes that couple to an electronic excitation can be identified through advanced techniques like photoelectron momentum mapping, which can visualize the distortions in the molecular frame. aps.org
Lifetime Estimations for Excited States
The lifetime of an excited state is the average time a molecule spends in that state before returning to a lower energy state. For polyenes, these lifetimes are exceptionally short due to the efficient non-radiative decay channels discussed above.
The lifetime of the initially excited S₂ state is often dictated by the timescale of internal conversion to the S₁ state. As noted, this can be extremely rapid, occurring within tens of femtoseconds. rsc.orgarxiv.org For example, a timescale of 60 fs has been reported for the S₂ to S₁ internal conversion in a model chromophore. arxiv.org
The lifetime of the subsequent S₁ state can be longer but is still typically in the femtosecond to picosecond range. The decay of this state back to the ground state (S₀) also proceeds through internal conversion via a different conical intersection. The persistence of localized energy in the form of photoexcited breathers can also be considered a transient phenomenon, with lifetimes ranging from 70 to 200 femtoseconds, depending on the molecular structure and environment. pnas.orglanl.gov
The table below summarizes the characteristic timescales for various excited-state processes in polyene-like systems.
Interactive Data Table: Characteristic Timescales of Photophysical Processes
| Process | Characteristic Timescale | Reference(s) |
| S₂ → S₁ Internal Conversion | ~60 fs | rsc.orgarxiv.org |
| Photoexcited Breather Period | ~34 fs | nih.govpnas.orglanl.gov |
| Breather Energy Dissipation (Weak Defect) | ~70 fs | pnas.orglanl.gov |
| Breather Persistence (Strong Defect) | ~200 fs | pnas.orglanl.gov |
Synthetic Methodologies for Tetradeca 1,3,5,7,9,11,13 Heptaene and Homologous Polyenes
Iterative Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Sonogashira)
Iterative cross-coupling reactions have emerged as a powerful and modular approach for the synthesis of polyenes. nih.govresearchgate.net These strategies rely on the repeated application of a few reliable reaction types to assemble the polyene chain from smaller, functionalized building blocks. researchgate.net This approach offers high efficiency and stereochemical control.
The Suzuki-Miyaura coupling is a prominent example, utilizing palladium catalysts to form carbon-carbon bonds between organoboron compounds and organic halides. nih.govmdpi.commdpi.com This method is favored due to its mild reaction conditions, functional group tolerance, and the use of non-toxic boronic acid reagents. nih.gov A significant advancement in this area is the development of iterative cross-coupling strategies using bifunctional building blocks. researchgate.netnih.gov For instance, a general platform has been established that uses a collection of 12 bifunctional MIDA (N-methyliminodiacetic acid) boronate building blocks to synthesize a wide variety of polyene motifs found in over 75% of all polyene natural products. nih.govnih.gov This iterative process involves the coupling of a pinacol (B44631) boronic ester with a halo MIDA boronate building block, followed by deprotection to generate a new pinacol boronic ester ready for the next coupling cycle. researchgate.netnih.gov This modularity has enabled the synthesis of the longest polyene ever created using the Suzuki-Miyaura reaction. nih.govresearchgate.net
The Sonogashira coupling is another vital cross-coupling reaction that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnumberanalytics.com This reaction is conducted under mild conditions, often at room temperature in the presence of an amine base. wikipedia.orgorganic-chemistry.org Its utility is demonstrated in the synthesis of complex molecules, including natural products containing alkyne or enyne moieties. wikipedia.org The Sonogashira reaction has also been adapted for copper-free conditions to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.org
A tandem approach combining Stille and Suzuki-Miyaura couplings has also been developed for the rapid, one-pot assembly of polyene systems using a hetero-bis-metalated diene. nih.gov
Olefin-Generating Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Julia Olefinations)
Classic olefination reactions remain fundamental in the synthesis of polyenes.
The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). numberanalytics.comwikipedia.orglumenlearning.comorganic-chemistry.orgmasterorganicchemistry.com A key advantage of the Wittig reaction is that the position of the newly formed double bond is fixed, avoiding the mixtures often produced in elimination reactions. lumenlearning.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction typically provides excellent (E)-selectivity and has several advantages, including the high reactivity of the phosphonate carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.comorganic-chemistry.org The HWE reaction is a reliable method for carbon-carbon double bond formation and has been extensively used in the synthesis of natural products. nih.gov Polymer-supported versions of the HWE reaction have also been developed to simplify product purification. rsc.org
The Julia olefination , and its variations like the Julia-Lythgoe and Julia-Kocienski olefinations, are powerful methods for the stereoselective synthesis of alkenes, particularly (E)-alkenes. organic-chemistry.orgwikipedia.orgchem-station.comorganic-chemistry.org The classical Julia olefination involves the reaction of a phenylsulfonyl carbanion with an aldehyde or ketone, followed by reductive elimination. organic-chemistry.org The Julia-Kocienski modification offers high (E)-selectivity in a one-pot procedure. wikipedia.orgchem-station.comorganic-chemistry.org This reaction is frequently employed in the synthesis of long-chain and macrocyclic compounds. chem-station.com
Transition Metal-Based Reactions for Stereoselective Polyene Construction (e.g., Gold-catalyzed cyclization)
Transition metal catalysis, particularly with gold, has enabled novel and efficient pathways for the construction of complex cyclic and polycyclic systems containing polyene fragments. nih.govrsc.orgrsc.org Gold(I) complexes have been shown to catalyze enantioselective polycyclization reactions. nih.govacs.org These reactions can be initiated by the activation of an alkyne, leading to a cascade of cyclizations that can form multiple carbon-carbon bonds in a single step with high stereoselectivity. nih.govrsc.org The reaction can be terminated by various nucleophiles, allowing for the synthesis of a diverse range of carbo- and heterocyclic structures. nih.gov Gold-catalyzed polycyclizations have proven to be a powerful tool in the total synthesis of complex natural products. rsc.orgrsc.org
On-Surface Synthesis for Monodispersed All-Trans Conjugated Polyenes
On-surface synthesis has emerged as a novel strategy for creating highly ordered, monodispersed all-trans conjugated polyenes with precise length control. oup.com This bottom-up approach utilizes a solid substrate, often a metal surface like copper or gold, to direct the reaction of precursor molecules. oup.comnih.govrsc.org By subjecting n-alkane molecules to surface-constrained cascade dehydrogenation, it is possible to produce all-trans conjugated polyenes. oup.com This method has also been applied to synthesize polyene-linked porphyrin cooligomers and other complex nanostructures. nih.govnih.gov The on-surface technique offers the potential to fabricate molecular wires and other components for nanoelectronics. oup.comnih.gov
Development of Air-Stable Polyenyl Building Blocks
A significant challenge in polyene synthesis is the instability of the intermediate polyenyl compounds. nih.gov To address this, research has focused on the development of air-stable polyenyl building blocks. nih.govresearchgate.net A breakthrough in this area has been the use of N-methyliminodiacetic acid (MIDA) boronates as protecting groups for haloalkenylboronic acids. nih.govcapes.gov.br These MIDA boronates are remarkably stable to purification and storage, yet the reactive boronic acids can be readily liberated under mild conditions for subsequent coupling reactions. nih.govresearchgate.net This has greatly facilitated the modular and iterative synthesis of complex polyenes. nih.govnih.gov The development of a set of just 12 of these stable building blocks allows for the synthesis of the polyene motifs found in the majority of polyene natural products. nih.govnih.gov
Stereochemical Control in Polyene Synthesis
Cross-Coupling Reactions : The Suzuki-Miyaura and Sonogashira reactions are inherently stereospecific, meaning the stereochemistry of the starting vinyl halides is retained in the coupled product. nih.govnih.gov This allows for the controlled construction of polyenes with defined geometries by using stereochemically pure building blocks. nih.gov
Olefination Reactions : The stereochemical outcome of olefination reactions can be controlled by the choice of reagents and reaction conditions.
The Wittig reaction's stereoselectivity depends on the ylide used. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides typically give (Z)-alkenes. organic-chemistry.org The Schlosser modification can be employed to convert the intermediate to favor the (E)-alkene. wikipedia.org
The Horner-Wadsworth-Emmons reaction is highly (E)-selective due to the steric interactions in the transition state, which favors the antiperiplanar arrangement of the larger substituents. wikipedia.orgorganic-chemistry.org
The Julia-Kocienski olefination is also known for its high (E)-selectivity, which arises from the kinetically controlled diastereoselective addition of the sulfone carbanion to the aldehyde. wikipedia.orgorganic-chemistry.org
Gold-Catalyzed Cyclizations : Enantioselective polycyclization reactions catalyzed by chiral gold complexes allow for the formation of multiple stereocenters with high diastereoselectivity and enantioselectivity in a single operation. nih.govacs.org The stereochemical outcome is consistent with the Stork-Eschenmoser postulate for polyene cyclizations. nih.govrsc.org
Table of Synthetic Methodologies and Stereochemical Outcomes
| Methodology | Description | Typical Stereochemical Outcome | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling of organoboranes and organic halides. nih.govmdpi.com | Stereospecific (retains reactant geometry). nih.gov | Mild conditions, high functional group tolerance. nih.gov |
| Sonogashira Coupling | Pd/Cu-catalyzed cross-coupling of terminal alkynes and vinyl/aryl halides. wikipedia.orgorganic-chemistry.org | Stereospecific (retains reactant geometry). libretexts.org | Forms C(sp)-C(sp2) bonds. wikipedia.org |
| Wittig Reaction | Reaction of an aldehyde/ketone with a phosphonium ylide. wikipedia.orglumenlearning.com | Stabilized ylides: (E)-selective. Non-stabilized ylides: (Z)-selective. organic-chemistry.org | Fixed double bond position. lumenlearning.com |
| Horner-Wadsworth-Emmons | Reaction of an aldehyde/ketone with a phosphonate carbanion. wikipedia.org | Highly (E)-selective. wikipedia.orgorganic-chemistry.org | Water-soluble byproduct, easy purification. alfa-chemistry.com |
| Julia-Kocienski Olefination | One-pot reaction of a heteroaryl sulfone with an aldehyde. wikipedia.orgorganic-chemistry.org | Highly (E)-selective. wikipedia.orgorganic-chemistry.org | Good for complex, long-chain molecules. chem-station.com |
| Gold-Catalyzed Cyclization | Cationic gold complexes catalyze polyene cyclizations. nih.govrsc.org | High diastereo- and enantioselectivity. nih.govacs.org | Forms multiple bonds and stereocenters in one step. nih.gov |
| On-Surface Synthesis | Surface-mediated reactions of precursor molecules. oup.com | Forms all-trans polyenes. oup.com | High structural precision and order. oup.com |
Spectroscopic Characterization and Analysis of Tetradeca 1,3,5,7,9,11,13 Heptaene
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy is a fundamental tool for probing the electronic structure of conjugated systems like tetradeca-1,3,5,7,9,11,13-heptaene. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, with the most significant transition for polyenes being the π → π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
The wavelength of maximum absorption (λmax) is highly dependent on the length of the conjugated system. As the number of conjugated double bonds increases, the energy gap between the HOMO and LUMO decreases, resulting in a bathochromic (red) shift of the λmax to longer wavelengths. docbrown.infoyoutube.com For this compound, with its seven conjugated double bonds, the λmax is expected to fall in the visible region of the electromagnetic spectrum, rendering the compound colored. This trend is evident when comparing the λmax values of shorter polyenes. For instance, buta-1,3-diene (two double bonds) has a λmax of 217 nm, while hexa-1,3,5-triene (three double bonds) absorbs at 258 nm. docbrown.info The absorption spectrum of longer polyenes often displays vibronic fine structure, which arises from transitions to different vibrational levels of the excited electronic state. hope.edu
Based on the established trend for linear polyenes, the estimated λmax for all-trans-tetradeca-1,3,5,7,9,11,13-heptaene is presented in the table below, alongside data for related polyenes.
Table 1: Estimated UV-Visible Absorption Maximum for this compound and Related Polyenes
| Compound | Number of Conjugated Double Bonds | λmax (nm) |
|---|---|---|
| Buta-1,3-diene | 2 | 217 |
| Hexa-1,3,5-triene | 3 | 258 |
| Octa-1,3,5,7-tetraene | 4 | 290 |
| Deca-1,3,5,7,9-pentaene | 5 | 315 |
| Dodeca-1,3,5,7,9,11-hexaene | 6 | 362 docbrown.info |
| This compound | 7 | ~400 (Estimated) |
Transient Absorption Spectroscopy for Excited State Evolution
Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states. In the context of this compound, this method can elucidate the pathways and timescales of relaxation after photoexcitation.
Upon absorption of a photon, the molecule is promoted to an excited singlet state (Sn). For longer polyenes, the initial decay process often involves rapid internal conversion to the lowest excited singlet state (S1). The subsequent evolution of the S1 state can involve several competing pathways, including fluorescence (radiative decay back to the ground state, S0), and non-radiative decay processes such as internal conversion and intersystem crossing to the triplet manifold (T1). nih.gov
Studies on long-chain polyenes have revealed a complex excited-state landscape. The decay of the initially excited state often follows a pathway involving multiple transient species. nih.gov The lifetimes of these excited states are typically in the femtosecond to picosecond timescale. For instance, studies on similar long polyenes have shown that the lifetime of the S2 state is in the femtosecond range, while the S1 state can have a lifetime of several picoseconds. nih.gov The transient absorption spectrum would reveal characteristic absorption bands of the excited states, allowing for the tracking of their population dynamics over time.
Table 2: Expected Excited State Properties of this compound
| Excited State | Expected Lifetime Range | Decay Pathways |
|---|---|---|
| S2 (11Bu) | Femtoseconds | Internal Conversion to S1 |
| S1 (21Ag) | Picoseconds | Internal Conversion to S0, Intersystem Crossing to T1 |
| T1 | Nanoseconds to Microseconds | Phosphorescence, Non-radiative decay |
Electron Spin Resonance (ESR) and ENDOR Spectroscopy of Radical Anions
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radical anions. The radical anion of this compound can be generated by chemical or electrochemical reduction.
The ESR spectrum of the this compound radical anion would be characterized by its g-value and hyperfine coupling constants (hfs). The g-value is a measure of the magnetic moment of the unpaired electron and is influenced by the electronic environment. For organic radicals, g-values are typically close to that of the free electron (ge ≈ 2.0023).
The hyperfine structure arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, primarily the protons in the polyene chain. The magnitude of the hyperfine coupling constants is proportional to the spin density at the position of the nucleus. In the case of the this compound radical anion, the unpaired electron would be delocalized over the entire π-system, resulting in a complex ESR spectrum with multiple hyperfine splittings.
Electron Nuclear Double Resonance (ENDOR) spectroscopy is a high-resolution technique that can be used to simplify and interpret complex ESR spectra. libretexts.org ENDOR experiments on the radical anion of this compound would allow for the precise determination of the proton hyperfine coupling constants, providing detailed information about the spin density distribution along the polyene chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy for π-System Geometry and Constitution
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide valuable information about the connectivity and chemical environment of the atoms in this compound.
In the ¹H NMR spectrum, the olefinic protons of the conjugated system are expected to resonate in the downfield region, typically between 5 and 7 ppm, due to the deshielding effect of the π-electron system. nih.gov The exact chemical shifts and coupling constants (J-values) between adjacent protons are sensitive to the geometry (cis/trans) of the double bonds and the conformation of the polyene chain. For an all-trans configuration, the vicinal coupling constants between protons on the double bonds are expected to be large (typically 12-15 Hz).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for all-trans-Tetradeca-1,3,5,7,9,11,13-heptaene
| Nucleus | Predicted Chemical Shift Range (ppm) | Influencing Factors |
|---|---|---|
| ¹H (Olefinic) | 5.0 - 7.0 | Position in the chain, cis/trans geometry |
| ¹³C (Olefinic) | 100 - 150 | Position in the chain, electron density |
Time-Resolved Photoelectron-Photoion Coincidence Spectroscopy
Time-Resolved Photoelectron-Photoion Coincidence (TRPEPICO) spectroscopy is an advanced technique that provides detailed insights into the dynamics of excited states by measuring the kinetic energy of photoelectrons in coincidence with the mass of the corresponding photoion. nih.gov
When applied to this compound, a pump pulse would first excite the molecule to a specific electronic state. A time-delayed probe pulse then ionizes the excited molecule. By analyzing the kinetic energy of the ejected electrons as a function of the pump-probe delay, it is possible to follow the evolution of the excited state wavepacket in real-time. nih.gov
This technique can distinguish between different electronic states and even different isomers based on their distinct ionization potentials and the vibrational structure of the resulting photoelectron bands. libretexts.orglibretexts.org For a molecule like this compound, TRPEPICO could be used to directly observe the ultrafast internal conversion processes between different excited states and to identify the role of conical intersections in the relaxation dynamics. nih.gov The coincidence measurement with the photoion mass ensures that the detected photoelectrons originate from the parent molecule and not from any photofragments.
Advanced Research Perspectives and Unexplored Avenues for Heptaenes
Relationship between Molecular Structure and Optoelectronic Function
The optoelectronic properties of Tetradeca-1,3,5,7,9,11,13-heptaene are intrinsically linked to its molecular structure. The extended π-conjugated system, formed by the overlapping p-orbitals of the fourteen carbon atoms, is the primary determinant of its interaction with light. The length of this conjugated chain is a critical factor influencing the energy of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
As the length of the polyene chain increases, the HOMO-LUMO gap generally decreases. This trend is a cornerstone in understanding the optoelectronic behavior of conjugated systems. A smaller HOMO-LUMO gap in longer polyenes like this compound means that less energy is required to excite an electron from the ground state to the first excited state. This directly impacts the wavelength of light the molecule absorbs and emits, typically shifting these towards the red end of the spectrum (a bathochromic shift).
Conformational changes, such as cis-trans isomerism or twisting around single bonds, can also significantly perturb the planarity of the molecule. Any deviation from a planar conformation disrupts the overlap of p-orbitals, effectively shortening the conjugated system and increasing the HOMO-LUMO gap. This highlights the sensitivity of the optoelectronic properties to the precise three-dimensional arrangement of the atoms.
| Polyene | Number of Double Bonds | HOMO-LUMO Gap (eV) |
|---|---|---|
| Butadiene | 2 | ~6.0 |
| Hexatriene | 3 | ~4.9 |
| Octatetraene | 4 | ~4.4 |
Theoretical Prediction of Nonlinear Optical Response
Long conjugated molecules like this compound are prime candidates for exhibiting significant nonlinear optical (NLO) responses. NLO phenomena occur when the polarization of a material responds nonlinearly to the strength of an applied optical electric field. This can lead to effects such as second-harmonic generation (frequency doubling) and third-harmonic generation.
Theoretical calculations are crucial for predicting and understanding the NLO properties of these molecules. Quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to calculate the hyperpolarizabilities (β and γ), which are measures of the second- and third-order NLO response, respectively.
Role of Electron Correlation in Long Conjugated Systems
A simple molecular orbital picture, like the Hückel method, provides a qualitative understanding of the electronic structure of polyenes. However, for a quantitative and accurate description, especially for excited states, the effects of electron correlation must be considered. acs.org Electron correlation refers to the interaction between electrons, which is not fully accounted for in mean-field theories like the Hartree-Fock method.
Emerging Methodologies in Conjugated Oligomer Discovery (e.g., Machine Learning Approaches)
The traditional approach to discovering new conjugated materials with desired properties involves a laborious cycle of synthesis and characterization. However, the vastness of chemical space makes an exhaustive search impractical. Emerging methodologies, particularly those based on machine learning (ML), are poised to revolutionize this process. aip.orgnih.govresearchgate.netchemrxiv.org
Machine learning models can be trained on existing datasets of conjugated oligomers to learn the complex relationships between molecular structure and optoelectronic properties. aip.orgnih.govresearchgate.netchemrxiv.org Once trained, these models can rapidly predict the properties of new, unsynthesized molecules, enabling high-throughput virtual screening of vast chemical libraries. This accelerates the identification of promising candidates for specific applications.
For instance, graph neural networks are a class of ML models particularly well-suited for learning from molecular structures. aip.orgnih.govchemrxiv.org They can be trained to predict properties like the HOMO-LUMO gap, absorption spectrum, and nonlinear optical response. Transfer learning is another powerful technique where a model is first pre-trained on a large dataset of general molecules and then fine-tuned on a smaller, more specific dataset of conjugated oligomers, which is particularly useful when experimental data is scarce. aip.orgnih.govchemrxiv.org These in silico methods significantly reduce the time and resources required for the discovery of novel heptaenes and other conjugated systems with tailored functionalities.
Design Principles for Tailoring Electronic Properties in Extended Polyenes
The ability to rationally design extended polyenes with specific electronic properties is a key goal in materials science. Several fundamental design principles have emerged from both theoretical and experimental studies.
Controlling Conjugation Length: As previously discussed, the length of the π-conjugated system is the most direct way to tune the HOMO-LUMO gap. arxiv.org Increasing the number of conjugated double bonds systematically red-shifts the absorption and emission wavelengths.
Substitution with Donor and Acceptor Groups: Introducing electron-donating groups (e.g., -NH₂, -OCH₃) and electron-accepting groups (e.g., -NO₂, -CN) at the ends of the polyene chain can create a "push-pull" system. This leads to a significant decrease in the HOMO-LUMO gap and can enhance the molecule's polarity and nonlinear optical response. The strategic placement of these substituents allows for fine-tuning of the electronic energy levels.
Enforcing Planarity: The degree of π-orbital overlap, and thus the extent of electron delocalization, is maximized in a planar conformation. Incorporating structural motifs that lock the polyene backbone into a planar geometry can enhance its effective conjugation length and lead to more desirable optoelectronic properties. Conversely, introducing bulky side groups that induce twisting can be used to increase the HOMO-LUMO gap. umich.edu
Heteroatom Substitution: Replacing carbon atoms within the conjugated backbone with heteroatoms (e.g., nitrogen, sulfur) can also be used to modify the electronic properties. These substitutions can alter the energies of the molecular orbitals and introduce new electronic transitions.
By applying these design principles, scientists can systematically engineer molecules like this compound to possess specific absorption and emission profiles, as well as optimized nonlinear optical properties for a wide range of technological applications.
Q & A
Q. What is the structural basis for the aromaticity of Tetradeca-1,3,5,7,9,11,13-heptaene, and how does it comply with Hückel's rule?
this compound, also known as [14]-annulene, is a fully conjugated monocyclic polyene with 14 π-electrons. According to Hückel's 4n+2 rule (where n=3), this satisfies the criterion for aromaticity when the molecule is planar and all carbons are sp² hybridized. Computational studies and X-ray crystallography confirm its planar structure, enabling delocalization of π-electrons across the ring. This aromaticity underpins its stability and reactivity patterns .
Q. How is the IUPAC nomenclature applied to this compound, and what principles govern its numbering system?
The IUPAC name "this compound" reflects a 14-membered ring (tetradeca) with seven double bonds (heptaene) at positions 1,3,5,7,9,11,13. Numbering prioritizes the lowest possible locants for double bonds while ensuring consecutive positions for each bond. For cyclic polyenes, the term "annulene" is used, with [14]-annulene as the preferred alternative name. IUPAC guidelines emphasize assigning the lowest locants to unsaturated positions and avoiding ambiguity in heteroatom placement .
Q. What spectroscopic techniques are critical for confirming the structure and conjugation of this heptaene?
Key methods include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR reveal deshielded protons and carbons due to conjugation, with characteristic splitting patterns from aromatic ring currents.
- UV-Vis Spectroscopy: Strong absorption in the visible range (λₘₐₓ ~400–500 nm) confirms extended conjugation.
- X-ray Crystallography: Resolves bond-length alternation and planarity, critical for validating aromaticity .
Advanced Research Questions
Q. How is this compound utilized as a biosynthetic marker in antibiotic production?
In Streptomyces globisporus, the heptaene is biosynthesized via a polyketide synthase (PKS) pathway alongside the enediyne antibiotic C-1027. Its production correlates positively with C-1027 yield, making it a sensitive marker for screening engineered strains. Overexpression of regulatory genes like sgcR1 enhances both heptaene and C-1027 titers, enabling efficient strain optimization .
Q. What synthetic challenges arise in constructing conjugated heptaenes, and how are they addressed?
Key challenges include:
- Regioselectivity: Ensuring precise double-bond placement via controlled Wittig or Suzuki-Miyaura couplings.
- Oxidative Degradation: Conjugated systems are prone to oxidation; reactions require inert atmospheres and radical inhibitors.
- Steric Strain: Large annulenes may adopt non-planar conformations, reducing aromaticity. Computational modeling guides solvent and substituent choices to enforce planarity .
Q. How do computational studies elucidate the electronic properties of [14]-annulene?
Density Functional Theory (DFT) calculations predict:
- Aromatic Stabilization Energy (ASE): ~20–25 kcal/mol, comparable to benzene.
- Nucleus-Independent Chemical Shift (NICS): Negative NICS values (-10 to -12 ppm) confirm strong diatropic ring currents.
- HOMO-LUMO Gaps: ~3 eV, indicating moderate reactivity toward electrophilic substitution .
Q. What analytical methods are employed to monitor heptaene stability during experimental workflows?
- High-Performance Liquid Chromatography (HPLC): Quantifies heptaene levels in bacterial cultures using UV detection at λₘₐₓ ~450 nm.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular integrity and detects degradation products.
- Circular Dichroism (CD): Tracks conformational changes in chiral derivatives under varying pH/temperature conditions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
